1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,7-Dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a structurally complex purine derivative characterized by its imidazo[2,1-f]purine core. Key structural features include:
Properties
IUPAC Name |
4,7-dimethyl-6-(4-methylphenyl)-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2/c1-16-7-9-18(10-8-16)29-17(2)15-28-19-20(24-22(28)29)25(3)23(31)27(21(19)30)14-13-26-11-5-4-6-12-26/h7-10,15H,4-6,11-14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXMMINGGRNVNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCCCC5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,7-Dimethyl-3-(2-(piperidin-1-yl)ethyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopyridines. Its structural characteristics suggest potential biological activities, particularly in the fields of oncology and neurology. This article reviews the compound's biological activity based on diverse research findings, including its mechanism of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is , indicating a significant presence of nitrogen atoms which are often linked to biological activity in medicinal chemistry.
Research indicates that the compound may act as an anticancer agent by inhibiting tubulin polymerization. This mechanism is critical as it disrupts the mitotic spindle formation necessary for cell division. The structure-activity relationship (SAR) studies reveal that modifications on the imidazole ring significantly affect its potency against cancer cell lines.
Anticancer Properties
A study highlighted that derivatives similar to this compound exhibited potent cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : The compound demonstrated IC50 values ranging from 80 nM to 200 nM against colorectal cancer cells (HCT-15 and HT29) and cervical cancer cells (HeLa) .
- Mechanism : It was found to inhibit tubulin polymerization more effectively than established chemotherapeutics like colchicine .
| Cell Line | IC50 Value (nM) | Mechanism of Action |
|---|---|---|
| HCT-15 | 80 - 200 | Tubulin polymerization inhibition |
| HeLa | 100 | Induction of DNA damage |
| MDA-MB-468 | 200 | Microtubule disruption |
Neurological Effects
The piperidine moiety in the compound suggests potential neuropharmacological activity . Research has shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's:
- Inhibition Potency : Certain derivatives reported IC50 values less than 20 μM , indicating promising dual inhibition capabilities .
Case Studies
-
Colorectal Cancer Study :
- A recent investigation into various imidazole derivatives demonstrated that compounds structurally related to our target compound significantly inhibited tumor growth in xenograft models.
- The study noted a marked increase in apoptosis markers when treated with the compound at concentrations above its IC50 threshold.
-
Neuroprotection Study :
- In vitro assays showed that derivatives could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders.
Comparison with Similar Compounds
Position 8 Modifications
- Aryl vs. Alkyl Groups: The target compound’s 8-(p-tolyl) group balances lipophilicity and steric bulk, favoring receptor binding over purely hydrophobic alkyl chains (e.g., 8-hexyl in ). Comparatively, 8-(2-fluoropyridinyl) analogs () show reduced potency in kinase assays due to electron-withdrawing effects. Dihydroisoquinolinyl-alkyl substituents (as in ) enhance PDE4B1 inhibition by 10-fold compared to simpler alkyl chains, likely due to additional hydrogen-bonding interactions.
Position 3 Modifications
- Piperidinylethyl vs. Benzyl/Phenethyl :
- The 3-(2-(piperidin-1-yl)ethyl) chain in the target compound improves aqueous solubility (predicted logP ~2.5) compared to 3-phenethyl (logP ~3.8, ). Piperidine’s basic nitrogen may also facilitate CNS penetration, as seen in antidepressant derivatives ().
- Chlorobenzyl groups () introduce electronegativity, enhancing TGF-β binding but reducing metabolic stability.
Methyl Groups at Positions 1 and 7
- Ubiquitous 1,7-dimethyl substitution () prevents N-demethylation, a common metabolic pathway for purines. This design choice is critical for improving oral bioavailability.
Physicochemical and Pharmacokinetic Trends
Table 2: Predicted Properties of Select Analogs
Key Observations :
- Chlorobenzyl analogs exhibit higher solubility but lower metabolic stability due to oxidative dehalogenation risks.
Preparation Methods
Building from Purine or Xanthine Precursors
This approach begins with readily available purine or xanthine derivatives, followed by selective functionalization to introduce the required substituents. This strategy benefits from established xanthine chemistry and provides reliable pathways for introducing substituents at specific positions.
Construction from Imidazole Derivatives
Detailed Preparation Methods
Method 1: Synthesis via Xanthine Derivatives
Based on documented synthetic approaches for structurally similar purine derivatives, the following pathway represents a viable route for the target compound:
Step 1: Preparation of the xanthine core
The synthesis begins with 3-methyl-3,7-dihydro-purine-2,6-dione as the core structure, which can be commercially available or prepared through established methods.
Step 2: N-Methylation at position 1
The xanthine undergoes selective N-methylation at position 1 using a methylating agent such as methyl iodide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 30-40°C for 4-6 hours, typically yielding 85-90% of the 1,3-dimethylated xanthine derivative.
Step 3: Halogenation at position 8
The methylated xanthine is treated with N-chlorosuccinimide (NCS) in DMF at room temperature for 2-3 hours to introduce a chlorine atom at position 8, serving as a leaving group for subsequent substitution. This step typically produces yields of approximately 80-85%.
Step 4: Introduction of the p-tolyl group at position 8
The halogenated intermediate undergoes a palladium-catalyzed Suzuki coupling reaction with p-tolylboronic acid. Typical conditions employ Pd(PPh3)4 (5-10 mol%) as catalyst, potassium carbonate as base, in a mixture of THF/water at 70-80°C for 6-8 hours. This step typically yields 70-80% of the p-tolyl substituted intermediate.
Step 5: N-Alkylation at position 7
The compound undergoes selective N-alkylation at position 7 with methyl iodide in the presence of potassium carbonate in DMF at 40-50°C for 4-6 hours, yielding approximately 75-85% of the 1,7-dimethylated derivative.
Step 6: N-Alkylation at position 3 with the piperidinylethyl group
The 1,7-dimethylated derivative is treated with 2-(piperidin-1-yl)ethyl chloride (or bromide) in the presence of cesium carbonate in DMF or N-methyl-2-pyrrolidone (NMP) at 60-80°C for 8-12 hours. This step typically yields 65-75% of the fully alkylated product.
Step 7: Formation of the imidazo[2,1-f] ring system
The final cyclization to form the imidazo[2,1-f] fusion is achieved through reaction conditions that promote intramolecular bond formation, potentially involving thermal cyclization under controlled conditions or catalytic approaches.
Method 2: Synthesis from Imidazole Precursors
Drawing from established methods for purine synthesis from imidazole derivatives:
Step 1: Preparation of 5-substituted 4-nitroimidazole
The synthesis begins with the preparation of an appropriately substituted 4-nitroimidazole derivative through Vicarious Nucleophilic Substitution of Hydrogen (VNS) reactions with chloroform, followed by standard transformations.
Step 2: Conversion to oximes
The nitroimidazole is converted to an oxime intermediate using standard conditions.
Step 3: Formation of aminooximes
The oxime undergoes catalytic hydrogenation using 10% Pd/C in ethanol at 25-40 psi for approximately 4 hours to form the corresponding aminooxime quantitatively.
Step 4: Condensation with orthoesters
The aminooxime is condensed with an appropriate orthoester (e.g., triethyl orthoformate) with heating under reflux for 1.5-4 hours to form the corresponding imidate.
Step 5: Cyclocondensation to form the purine ring
The imidate intermediate undergoes cyclocondensation with ammonia in ethanol in a sealed tube at 120-130°C for 2-3 hours to form the purine ring system.
Step 6: Introduction of substituents
Subsequent steps involve the strategic introduction of the p-tolyl group, methyl groups, and the piperidinylethyl substituent at the appropriate positions through carefully controlled reactions.
Method 3: Direct Functionalization Approach
An alternative approach involves the direct functionalization of a preformed imidazo[2,1-f]purine-2,4-dione core:
Step 1: Iodination of 3-methyl-3,7-dihydro-purine-2,6-dione
Treatment of 3-methyl-3,7-dihydro-purine-2,6-dione with N-iodosuccinimide (NIS) to introduce an iodine atom at a reactive position, typically with yields around 90%.
Step 3: Introduction of the p-tolyl group
Coupling with p-tolylboronic acid or other p-tolyl organometallic reagents to introduce the p-tolyl substituent at position 8.
Step 4: Formation of the imidazo[2,1-f] fusion
Cyclization to form the imidazo[2,1-f] ring system through appropriate reaction conditions.
Optimization of Synthetic Conditions
Temperature Effects
Temperature control is critical for achieving optimal results in various steps of the synthesis. Table 1 summarizes the effects of temperature on key reaction steps.
Table 1: Temperature Effects on Key Reaction Steps
| Reaction Step | Optimal Temperature Range (°C) | Impact on Yield | Critical Considerations |
|---|---|---|---|
| N-Methylation | 30-50 | Higher temperatures increase reaction rate but may reduce selectivity | Gradual heating and monitoring recommended |
| Halogenation | 0-25 | Lower temperatures minimize side reactions | Controlled addition of halogenating agent important |
| Suzuki Coupling | 70-90 | Temperature dependent on catalyst system | Inert atmosphere typically required |
| N-Alkylation with piperidinylethyl | 60-80 | Moderate heating balances rate and selectivity | Extended reaction times may be necessary |
| Cyclization | 100-140 | Higher temperatures generally required for ring closure | Sealed vessels often necessary |
Solvent Effects
The choice of solvent significantly influences reaction efficiency, solubility, and selectivity. Table 2 outlines suitable solvents for various reaction steps.
Table 2: Solvent Effects on Synthetic Steps
| Solvent | Suitable Reaction Steps | Advantages | Limitations |
|---|---|---|---|
| DMF | Alkylations, Halogenations, Couplings | Excellent solubilizing properties, High boiling point | Difficult removal, Potential toxicity concerns |
| NMP | Alkylations, Couplings | Superior solubility, Higher boiling point than DMF | More expensive than DMF, Similar removal challenges |
| THF/Water mixtures | Suzuki Couplings | Excellent for biphasic coupling systems | Limited temperature range, Water sensitivity |
| Acetonitrile | Mild Alkylations | Easier removal, Moderate polarity | Lower boiling point limits thermal reactions |
| Alcohols (EtOH, MeOH) | Reductions, Cyclizations | Protic environment beneficial for certain steps | May interfere with moisture-sensitive reactions |
Catalyst Selection for Cross-Coupling Reactions
Table 3: Catalyst Systems for Introduction of p-tolyl Group
| Catalyst System | Loading (mol%) | Typical Conditions | Expected Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Pd(PPh3)4 | 5-10 | THF/H2O, K2CO3, 70-80°C, 6-8h | 70-80 | Widely used, Well-established | Air sensitivity, Higher loading required |
| Pd(dppf)Cl2 | 2-5 | Dioxane/H2O, K3PO4, 80-90°C, 4-6h | 75-85 | More stable, Lower loading | Higher cost |
| Pd2(dba)3/SPhos | 1-3/2-6 | THF/H2O, K3PO4, 70-80°C, 4-6h | 80-90 | High activity, Low loading | Complex preparation, Air sensitivity |
| PEPPSI-IPr | 1-3 | isopropanol, K2CO3, 60-70°C, 6-8h | 75-85 | Air stable, Moisture tolerant | Higher cost, Limited availability |
Purification and Characterization
Purification Methods
Effective purification of intermediates and the final product is essential for achieving high purity. Table 4 summarizes suitable purification methods.
Table 4: Purification Methods for Intermediates and Final Product
| Purification Method | Application | Typical Conditions | Recovery (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Column Chromatography | Intermediates, Final Product | Silica gel, DCM/MeOH (98:2 to 95:5) | 70-85 | High resolution, Widely applicable | Time-consuming, Solvent-intensive |
| Recrystallization | Crystalline Intermediates | EtOH, EtOAc, or DCM/hexanes | 60-80 | High purity, Simple equipment | Yield losses, Solvent selection critical |
| Preparative HPLC | Final Product | C18 column, ACN/water gradient | 75-90 | Highest purity, Automation possible | Expensive, Limited scale |
| Trituration | Solid Intermediates | Diethyl ether, hexanes | 75-85 | Simple, Cost-effective | Limited applicability, Moderate purity |
Characterization Data
Expected characterization data for this compound:
Physical properties:
- Appearance: White to off-white crystalline solid
- Molecular Weight: 420.5 g/mol (based on the molecular formula C23H28N6O2)
- Melting Point: Approximately 185-195°C (predicted based on structural analogs)
Spectroscopic data:
- 1H NMR (400 MHz, DMSO-d6): Expected signals for methyl groups at positions 1 and 7 (δ ~3.3-3.7 ppm), p-tolyl methyl group (δ ~2.3-2.4 ppm), aromatic protons from p-tolyl group (δ ~7.2-7.5 ppm), and piperidinyl and ethyl linker protons (δ ~1.4-3.5 ppm)
- 13C NMR (100 MHz, DMSO-d6): Expected signals for carbonyl carbons (δ ~150-160 ppm), aromatic carbons (δ ~120-140 ppm), and aliphatic carbons (δ ~20-60 ppm)
- HRMS (ESI): [M+H]+ calculated for C23H28N6O2: 421.2352
Comparative Analysis of Preparation Methods
Table 5 provides a comparative analysis of the three main synthetic approaches described for the preparation of this compound.
Table 5: Comparative Analysis of Synthetic Approaches
| Parameter | Method 1: Via Xanthine Derivatives | Method 2: From Imidazole Precursors | Method 3: Direct Functionalization |
|---|---|---|---|
| Overall Yield (%) | 30-40 | 25-35 | 20-30 |
| Number of Steps | 7-8 | 6-7 | 4-5 |
| Time Requirements | High (7-10 days) | Moderate (5-7 days) | Low (4-5 days) |
| Technical Complexity | Moderate | High | High |
| Reagent Availability | Good | Moderate | Moderate |
| Scalability | Good | Moderate | Limited |
| Key Advantages | Well-established chemistry, Reliable intermediates | Potentially shorter route, Good functional group tolerance | Fewest steps, Potentially more direct |
| Key Limitations | Multiple isolation steps, Time-consuming | Challenging cyclization step, Complex intermediates | More demanding reaction conditions, Lower overall yield |
Analysis of Critical Parameters
Regioselectivity Challenges
One of the most significant challenges in synthesizing this compound is achieving proper regioselectivity during the multiple alkylation steps. The purine scaffold contains several nucleophilic nitrogen atoms that could potentially undergo alkylation. Strategies to overcome this challenge include:
- Careful temperature control during alkylation reactions
- Sequential protection-deprotection approaches
- Exploitation of electronic and steric differences between nitrogen sites
- Use of specialized bases to favor specific deprotonation sites
Cross-Coupling Optimization
The introduction of the p-tolyl group at position 8 represents a critical step in the synthesis. Optimization of this cross-coupling reaction requires careful consideration of several parameters:
- Catalyst selection and loading
- Base type and strength
- Solvent system composition
- Reaction temperature and time
- Presence of additives (e.g., phase-transfer catalysts, ligands)
Studies on related compounds suggest that the use of modern phosphine ligands such as SPhos or XPhos in combination with palladium sources can significantly improve coupling efficiency with arylboronic acids.
Process Monitoring and Quality Control
Effective monitoring of reaction progress and intermediate purity is essential for successful synthesis. Table 6 outlines analytical techniques applicable for process monitoring.
Table 6: Analytical Techniques for Process Monitoring
| Analytical Technique | Application | Key Information | Implementation Challenges |
|---|---|---|---|
| Thin Layer Chromatography (TLC) | Reaction monitoring | Reaction completion, Product formation | Limited quantitative capability |
| High-Performance Liquid Chromatography (HPLC) | Purity determination | Quantitative composition, Impurity profiles | Method development, Reference standards |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identity confirmation | Molecular weight, Fragmentation pattern | Equipment cost, Expertise requirements |
| Nuclear Magnetic Resonance (NMR) | Structure confirmation | Structural details, Purity assessment | Sample quantity requirements |
| Infrared Spectroscopy (IR) | Functional group analysis | Presence of key functional groups | Limited specificity for complex molecules |
Scale-up Considerations
When scaling the synthesis of this compound beyond laboratory scale, several additional factors require consideration:
Heat Transfer and Mixing Efficiency
Reactions that are easily controlled at laboratory scale may become problematic when scaled up due to inefficient heat transfer and mixing. Potential strategies include:
- Use of jacketed reactors with efficient temperature control
- Gradual addition of reagents to control exotherms
- Implementation of mechanical stirring systems designed for heterogeneous mixtures
- Consideration of continuous flow processes for highly exothermic or mixing-sensitive steps
Alternative Purification Strategies
Column chromatography, while effective at laboratory scale, becomes impractical at larger scales. Alternative purification approaches include:
- Development of selective crystallization procedures
- Implementation of continuous chromatography systems
- Use of simpler purification techniques such as extraction sequences
- Development of specific precipitation or trituration protocols
Q & A
Basic: What synthetic strategies are recommended for synthesizing this compound, and how can purity be optimized?
Answer:
The compound is synthesized via cyclization reactions of amido-nitriles under mild conditions, as reported for structurally related imidazopurine derivatives . Key steps include:
- Reagent selection : Use of amido-nitrile precursors to ensure proper ring closure.
- Purification : Column chromatography (e.g., silica gel) is effective for isolating intermediates, with yields typically ranging from 10% to 55% depending on substituents .
- Purity validation : High-resolution mass spectrometry (HRMS) and NMR (1H/13C) confirm structural integrity .
Basic: What spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- NMR spectroscopy : 1H and 13C NMR identify hydrogen and carbon environments, with shifts in aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ 160–170 ppm) confirming the core structure .
- HRMS : Ensures molecular weight accuracy (e.g., [M+H]+ ion matching calculated values within 5 ppm) .
- IR spectroscopy : Detects carbonyl stretches (~1700 cm⁻¹) and amine/phenyl vibrations .
Advanced: How can researchers investigate the compound’s mechanism of action as a 5-HT1A receptor partial agonist?
Answer:
- Functional assays : Measure cAMP inhibition and β-arrestin recruitment in HEK-293 cells transfected with human 5-HT1A receptors. For example, AZ-853 (a structural analog) showed EC₅₀ values of 15 nM in cAMP assays .
- In vivo models : Use the forced swim test (FST) in mice to evaluate antidepressant-like activity. Pretreatment with a 5-HT1A antagonist (e.g., WAY-100635) confirms receptor specificity .
- Brain penetration : Assess pharmacokinetics via LC-MS to correlate plasma and brain concentrations with efficacy .
Advanced: How should contradictory data in pharmacological profiles be addressed?
Answer:
Contradictions (e.g., differing efficacy between analogs like AZ-853 and AZ-861) can arise from structural variations. Mitigation strategies include:
- Comparative SAR studies : Modify the phenyl ring substituents (e.g., fluorophenyl vs. trifluoromethylphenyl) and evaluate functional outcomes .
- Multi-assay validation : Test compounds across diverse signaling pathways (cAMP, ERK1/2) to detect biased agonism .
- Dose-response analysis : Identify optimal dosing ranges to separate therapeutic effects from off-target actions (e.g., AZ-853’s α1-adrenolytic activity lowers blood pressure at higher doses) .
Advanced: What experimental designs improve brain bioavailability and metabolic stability?
Answer:
- LogP optimization : Adjust the piperidinyl or p-tolyl groups to balance lipophilicity (target LogP ~2–3) for blood-brain barrier penetration .
- Metabolic assays : Use liver microsomes to identify vulnerable sites (e.g., ester hydrolysis) and introduce methyl or fluorine groups to block degradation .
- Prodrug strategies : Modify the 3-(piperidin-1-yl)ethyl side chain to enhance solubility without compromising receptor binding .
Advanced: How can structure-activity relationship (SAR) studies enhance selectivity and reduce side effects?
Answer:
- Substituent screening : Test analogs with varied aryl (e.g., p-tolyl vs. 4-fluorophenyl) and alkylamine (e.g., piperidinyl vs. piperazinyl) groups to optimize 5-HT1A affinity over off-target receptors (e.g., α1-adrenergic) .
- Molecular docking : Model interactions with 5-HT1A’s orthosteric site (e.g., hydrogen bonding with Ser199) to guide substitutions .
- In vivo safety profiling : Monitor sedation (rotarod test) and metabolic effects (lipid/glucose levels) during chronic dosing .
Advanced: What pharmacokinetic parameters should be prioritized in preclinical studies?
Answer:
- Half-life (t½) : Aim for >4 hours in rodents to support once-daily dosing. AZ-853 showed t½ = 2.3 hours, necessitating structural tweaks .
- Protein binding : Use equilibrium dialysis to measure free fraction; >90% binding may limit efficacy .
- Metabolite identification : LC-MS/MS profiles in plasma and urine detect active/toxic metabolites (e.g., hydroxylated derivatives) .
Advanced: How can discrepancies in receptor binding assay results be resolved?
Answer:
- Assay standardization : Use uniform cell lines (e.g., CHO-K1 vs. HEK-293) and radioligands (e.g., [³H]-8-OH-DPAT for 5-HT1A) .
- Allosteric modulation : Test if the compound binds to allosteric sites by assessing GTPγS binding kinetics .
- Orthosteric competition : Perform displacement assays with known agonists (e.g., buspirone) to confirm binding site overlap .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
